1-Butyl-1H-Pyrazol-3-Amine: A Privileged Scaffold in Kinase Inhibition and Drug Discovery
1-Butyl-1H-Pyrazol-3-Amine: A Privileged Scaffold in Kinase Inhibition and Drug Discovery
Executive Summary
The 1H-pyrazol-3-amine core has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of highly selective kinase inhibitors[1]. By appending a butyl chain at the N1 position, 1-butyl-1H-pyrazol-3-amine achieves an optimal balance of lipophilicity and hydrogen-bonding capability. This specific structural configuration allows the molecule to anchor securely within the ATP-binding hinge region of various kinases while extending into adjacent hydrophobic pockets, making it a privileged starting material for developing therapeutics targeting neurodegenerative and inflammatory diseases[2][3].
This technical guide provides an in-depth analysis of the physicochemical properties, structural biology, synthetic methodologies, and in vitro validation protocols associated with 1-butyl-1H-pyrazol-3-amine and its derivatives.
Physicochemical Profiling & Structural Biology
Quantitative Data Summary
To effectively utilize 1-butyl-1H-pyrazol-3-amine in drug discovery, researchers must account for its baseline physicochemical properties, which dictate its pharmacokinetic potential and binding thermodynamics[4].
| Property | Value | Structural Significance |
| Chemical Name | 1-butyl-1H-pyrazol-3-amine | Core pharmacophore |
| CAS Number | 73616-25-8 | Registry identification |
| Molecular Formula | C7H13N3 | Defines atomic composition[4] |
| Molecular Weight | 139.20 g/mol | Highly ligand-efficient (LE) starting point |
| H-Bond Donors | 1 (Primary amine) | Interacts with kinase hinge region backbone |
| H-Bond Acceptors | 2 (Pyrazole nitrogens) | Coordinates with hinge region amides |
Mechanistic Causality in Kinase Binding
The pharmacological utility of the 1-butyl-1H-pyrazol-3-amine scaffold is rooted in its structural biology. The primary amine at the C3 position acts as a critical hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to interact with the backbone carbonyl and amide NH of the kinase hinge region[1].
Crucially, the N1-butyl group provides a flexible, lipophilic extension. In the context of Receptor-Interacting Protein Kinase 1 (RIPK1), this alkyl chain (or its extended derivatives) occupies the hydrophobic pocket adjacent to the ATP binding site, locking the kinase in an inactive "DFG-out" conformation. This results in highly potent, Type II kinase inhibition[3]. Similar interactions have been leveraged to inhibit Glycogen synthase kinase 3β (GSK-3β) for Alzheimer's disease[2] and the PCTAIRE family (CDK16) for oncology applications[1].
Pharmacological Application: RIPK1 and Necroptosis
Receptor-interacting protein kinase 1 (RIPK1) undergoes aberrant activation during cell necroptosis, intensifying the inflammatory response in diseases such as Systemic Inflammatory Response Syndrome (SIRS) and Inflammatory Bowel Disease (IBD)[3]. Derivatives of 1H-pyrazol-3-amine have been optimized from clinical-stage inhibitors (like AZD4547) to yield low nanomolar RIPK1 inhibitors that protect against necroptosis[3][5].
Fig 1. RIPK1-mediated necroptosis pathway and inhibition by 1-butyl-1H-pyrazol-3-amine derivatives.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 1-alkyl-1H-pyrazol-3-amines often suffers from poor regioselectivity, yielding a mixture of 3-amine and 5-amine isomers[6]. The following protocol utilizes thermodynamic control to favor the 1-butyl-1H-pyrazol-3-amine regioisomer.
Fig 2. Regioselective synthesis workflow for 1-butyl-1H-pyrazol-3-amine via condensation.
Step-by-Step Synthesis
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Reagent Assembly: Suspend butylhydrazine oxalate (1.0 eq) and a 3-oxopropanenitrile derivative (1.0 eq) in anhydrous ethanol[6].
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Causality: The use of the oxalate salt of butylhydrazine tempers the nucleophilicity of the hydrazine. This prevents uncontrolled, exothermic side reactions and allows for precise kinetic control during the initial condensation phase.
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Condensation & Cyclization: Warm the mixture to 85°C (reflux) and stir for 3 hours[6].
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Causality: Refluxing provides the necessary thermodynamic energy to drive the reversible intermediate towards the more thermodynamically stable 1-butyl-1H-pyrazol-3-amine regioisomer, minimizing the formation of the sterically hindered 5-amine byproduct.
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Quenching: Cool the mixture to ambient temperature, neutralize with saturated aqueous NaHCO3, and extract with ethyl acetate (3x).
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Self-Validating Checkpoint (In-Process): Run a TLC (DCM:MeOH 9:1). Two distinct spots usually appear representing the 3-amine and 5-amine isomers.
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Purification: Isolate the target compound via silica gel flash chromatography.
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Self-Validating Checkpoint (Final): Confirm the product via LC-MS (Expected [M+H]+ = 140.2). Utilize 2D NOESY NMR to definitively prove regiochemistry; a spatial correlation (cross-peak) between the N-butyl protons and the adjacent pyrazole C5-H confirms the 3-amine structure.
In Vitro Validation: RIPK1 Kinase Assay Protocol
To evaluate the inhibitory potency of synthesized derivatives, a self-validating ADP-Glo™ Kinase Assay must be employed.
Step-by-Step Methodology
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Assay Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 30 mM MgCl2, 1 mM DTT, and 0.02% CHAPS.
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Causality: CHAPS prevents the hydrophobic butyl-pyrazole derivatives from aggregating and forming false-positive colloidal inhibitors.
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Reagent Assembly: In a 384-well plate, add 2 μL of recombinant human RIPK1 (final concentration 10 nM) and 1 μL of the 1-butyl-1H-pyrazol-3-amine derivative (serial dilutions from 10 μM to 0.1 nM). Incubate for 30 minutes at room temperature.
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Reaction Initiation: Add 2 μL of an ATP/Myelin Basic Protein (MBP) substrate mixture to initiate the reaction.
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Causality: RIPK1 is an ATP-dependent kinase. The ADP-Glo assay measures the generation of ADP, providing a universal, highly sensitive readout that avoids the fluorescence interference common in small-molecule screening[7].
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Signal Development: After 2 hours, add 5 μL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
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Self-Validating Data Analysis:
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Validation Metric 1: Calculate the Z'-factor using DMSO (negative control) and a known reference standard like GSK2982772 or AZD4547 (positive control)[3][7]. The assay is only valid if Z' > 0.5.
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Validation Metric 2: Plot the luminescence data using a 4-parameter logistic non-linear regression model to derive the IC50 value.
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Conclusion
1-Butyl-1H-pyrazol-3-amine is far more than a simple building block; it is a highly tunable, privileged pharmacophore. By mastering its regioselective synthesis and understanding the thermodynamic causality of its binding within kinase hinge regions, drug development professionals can leverage this scaffold to design next-generation therapeutics for necroptosis-driven inflammatory disorders and neurodegenerative diseases.
References
- Sigma-Aldrich. "1-Butyl-1h-pyrazol-3-amine Product Page." Sigma-Aldrich Catalog.
- Namiki Shoji Co., Ltd. "Building Blocks Catalog - 1-butyl-1H-pyrazol-3-amine Properties.
- Tao, Q., et al. "Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease." Journal of Medicinal Chemistry, ACS Publications, 2025.
- "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." MDPI, 2022.
- "Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease." NIH / PMC.
- US Patent 2010/0069348 A1. "Synthesis of 1-alkyl-1H-pyrazol-5-amine and 3-amine derivatives." Google Patents, 2009.
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